molecular formula C12H20N2O3 B1469205 1-[(Cyclohexylcarbamoyl)methyl]azetidine-3-carboxylic acid CAS No. 1410310-37-0

1-[(Cyclohexylcarbamoyl)methyl]azetidine-3-carboxylic acid

Cat. No. B1469205
M. Wt: 240.3 g/mol
InChI Key: JSQTWKJDVWRYMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of azetidines, a class of compounds to which “1-[(Cyclohexylcarbamoyl)methyl]azetidine-3-carboxylic acid” belongs, has been the subject of considerable research . Various methods have been developed, including the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .


Molecular Structure Analysis

The molecular formula of “1-[(Cyclohexylcarbamoyl)methyl]azetidine-3-carboxylic acid” is C12H20N2O3. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

In medicinal chemistry, azetidines are often used as amino acid surrogates and have potential in peptidomimetic and nucleic acid chemistry . They are also used in catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions . In synthetic chemistry, azetidines are used in the synthesis of functionalized azetidines .

The methods of application or experimental procedures vary depending on the specific application. For example, in the synthesis of functionalized azetidines, the starting compound (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by

    Organic Synthesis

    • Azetidines are used in various organic reactions, such as substitution, elimination, oxidation, and coupling .
    • They are excellent candidates for ring-opening and expansion reactions .

    Nanotechnology

    • Carboxylic acids, like “1-[(Cyclohexylcarbamoyl)methyl]azetidine-3-carboxylic acid”, can be used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .

    Polymers

    • Carboxylic acids can be used in the area of polymers as monomers, additives, catalysts, etc .
    • They can be used in the synthesis of both synthetic and natural polymers .

    Medicine and Pharmacy

    • Azetidines are considered remarkable for their potential in peptidomimetic and nucleic acid chemistry .
    • They are often used as amino acid surrogates .

    Catalytic Processes

    • Azetidines have important prospects in catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions .

    Synthesis of Functionalized Azetidines

    • Azetidines are used in the synthesis of functionalized azetidines .
    • The synthetic transformations of C-3 functionalized azetidin-2-ones lead towards the synthesis of functionally decorated heterocyclic compounds .

    Organic Synthesis

    • Azetidines are used in various organic reactions, such as substitution, elimination, oxidation, and coupling .
    • They are excellent candidates for ring-opening and expansion reactions .

    Nanotechnology

    • Carboxylic acids, like “1-[(Cyclohexylcarbamoyl)methyl]azetidine-3-carboxylic acid”, can be used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .

    Polymers

    • Carboxylic acids can be used in the area of polymers as monomers, additives, catalysts, etc .
    • They can be used in the synthesis of both synthetic and natural polymers .

    Medicine and Pharmacy

    • Azetidines are considered remarkable for their potential in peptidomimetic and nucleic acid chemistry .
    • They are often used as amino acid surrogates .

    Catalytic Processes

    • Azetidines have important prospects in catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions .

    Synthesis of Functionalized Azetidines

    • Azetidines are used in the synthesis of functionalized azetidines .
    • The synthetic transformations of C-3 functionalized azetidin-2-ones lead towards the synthesis of functionally decorated heterocyclic compounds .

Safety And Hazards

The safety data sheet for a similar compound, 1-Boc-azetidine-3-carboxylic acid, indicates that it should not be used for food, drug, pesticide or biocidal product use . It’s recommended to use personal protective equipment when handling the compound .

Future Directions

Azetidines and their derivatives are valuable compounds in pharmaceutical and agrochemical research . Therefore, future research may focus on developing new synthesis methods, exploring their reactivity, and investigating their potential applications in various fields.

properties

IUPAC Name

1-[2-(cyclohexylamino)-2-oxoethyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c15-11(13-10-4-2-1-3-5-10)8-14-6-9(7-14)12(16)17/h9-10H,1-8H2,(H,13,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQTWKJDVWRYMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Cyclohexylcarbamoyl)methyl]azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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